molecular formula C13H12N2Na2O14S2 B12508971 Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt

Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt

Cat. No.: B12508971
M. Wt: 530.4 g/mol
InChI Key: JINCQYPCQMBZSX-UHFFFAOYSA-L
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Description

Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt: is a chemical compound widely used in various scientific fields. It is known for its ability to act as a crosslinking agent, which makes it valuable in biochemical and molecular biology applications. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 530.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt typically involves the reaction of glutaric acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is carried out in an inert atmosphere to prevent moisture and light from affecting the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures (-20°C) under inert gas to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions:

    Reagents: Primary amines

    Conditions: pH 7-9, aqueous or organic solvents

Major Products: The major product of these reactions is an amide bond formed between the primary amine and the glutarate moiety .

Mechanism of Action

The mechanism of action of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt involves the formation of amide bonds with primary amines. This reaction occurs through the activation of the carboxyl groups in the glutarate moiety by the N-hydroxysulfosuccinimide, facilitating the nucleophilic attack by the amine group . The molecular targets are typically proteins and other biomolecules containing primary amines.

Properties

Molecular Formula

C13H12N2Na2O14S2

Molecular Weight

530.4 g/mol

IUPAC Name

disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

JINCQYPCQMBZSX-UHFFFAOYSA-L

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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